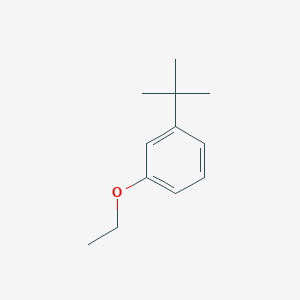

1-Tert-butyl-3-ethoxybenzene

Descripción

Contextualizing 1-Tert-butyl-3-ethoxybenzene within Alkoxybenzene Chemistry

Alkoxybenzenes are a class of chemical compounds in which an alkoxy group (an alkyl group single-bonded to an oxygen atom) is attached to a benzene ring. This compound is a specific example, defined by the presence of an ethoxy group (-OCH2CH3) and a tert-butyl group [-C(CH3)3] at the first and third positions of the benzene ring, respectively. This substitution pattern is significant as it influences the compound's electronic properties and steric profile, which in turn dictate its behavior in chemical reactions.

The compound is recognized as a valuable organic intermediate, particularly in the synthesis of other complex molecules like etoxazole. researchgate.netresearchgate.net Research has explored various synthetic pathways to produce this compound with high purity, a critical factor for its use in subsequent chemical transformations. For instance, one reported route begins with tert-butylbenzene and proceeds through steps including bromination, nitration, reduction, diazotization, and finally ethanolysis, achieving a total yield of 45%. researchgate.net An alternative, more efficient synthesis starts from 4-tert-butylbenzenamine and involves acylation, bromination, deacylation, diazotization, and ethanolysis, resulting in a higher total yield of 63%. researchgate.net A notable outcome of these methods is the high purity of the final product, with no detectable formation of the isomeric 1-tert-butyl-4-ethoxybenzene. researchgate.netresearchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H18O | nih.govchemsrc.com |

| Molecular Weight | 178.27 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 133073-81-1 | chemsrc.comsigmaaldrich.com |

| Boiling Point | Data not readily available | chemicalbook.com |

| Hydrogen Bond Acceptor Count | 1 | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

Significance of Ether Functional Groups in Advanced Chemical Synthesis

The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a cornerstone of modern organic chemistry. solubilityofthings.comteachy.app While often perceived as chemically stable, this relative inertness is precisely what makes ethers invaluable in many synthetic applications. numberanalytics.comalfa-chemistry.com

One of the primary roles of ethers is to act as protecting groups for alcohols. numberanalytics.com The tert-butyl ether, for example, is a widely used protecting group because it is stable under strongly basic conditions but can be removed with relative ease under acidic conditions. niscpr.res.in This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group.

Propiedades

IUPAC Name |

1-tert-butyl-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQWDZTBQWUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1-tert-butyl-3-ethoxybenzene

Established Synthetic Pathways and Mechanistic Considerations

Two primary routes for the synthesis of 1-tert-butyl-3-ethoxybenzene have been extensively studied, starting from either tert-butylbenzene or 4-tert-butylbenzenamine. researchgate.net These multi-step syntheses involve classic organic reactions to introduce the desired functional groups at specific positions on the benzene ring.

Synthesis via Bromination, Nitration, Reduction (Dehalogenation), Diazotization, and Ethanolysis from Tert-butylbenzene

One established pathway to synthesize this compound begins with tert-butylbenzene. researchgate.net This route involves a sequence of electrophilic aromatic substitution and functional group transformations. The key steps are:

Bromination: The initial step involves the bromination of tert-butylbenzene to introduce a bromine atom onto the aromatic ring.

Nitration: The resulting bromo-tert-butylbenzene is then nitrated to introduce a nitro group.

Reduction (Dehalogenation): The subsequent step involves the reduction of the nitro group and the removal of the bromine atom.

Diazotization: The resulting aniline derivative is treated with a nitrite source in an acidic medium to form a diazonium salt.

Ethanolysis: The final step is the reaction of the diazonium salt with ethanol to yield this compound. researchgate.net

Synthesis via Acylation, Bromination, Deacylation, Diazotization, and Ethanolysis from 4-Tert-butylbenzenamine

An alternative synthesis starts with 4-tert-butylbenzenamine. researchgate.net This method also relies on a series of well-known organic reactions:

Acylation: The amino group of 4-tert-butylbenzenamine is first protected by acylation.

Bromination: The acylated compound then undergoes bromination.

Deacylation: The protecting acyl group is subsequently removed to regenerate the amino group.

Diazotization: The resulting bromo-substituted aniline is converted to a diazonium salt.

Ethanolysis: Finally, the diazonium salt is treated with ethanol to produce this compound. researchgate.net

Comparative Analysis of Synthetic Route Efficiencies, Yields, and Isomer Selectivities

A crucial aspect of these syntheses is the selective formation of the meta-substituted product, this compound, over the ortho or para isomers. Both of the established routes are reported to produce the desired product with high purity, with no detectable formation of the isomeric 1-tert-butyl-4-ethoxybenzene. researchgate.net

Despite the higher yield of the 4-tert-butylbenzenamine route, the synthesis starting from tert-butylbenzene is considered more suitable for industrial applications. This is attributed to the lower cost of the starting material and a simpler procedural setup. researchgate.net

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Steps | Overall Yield | Isomer Selectivity | Industrial Suitability |

|---|---|---|---|---|

| Tert-butylbenzene | Bromination, Nitration, Reduction, Diazotization, Ethanolysis | 45% researchgate.net | High (no para isomer detected) researchgate.net | More appropriate due to cheaper starting material and simpler procedure researchgate.net |

| 4-Tert-butylbenzenamine | Acylation, Bromination, Deacylation, Diazotization, Ethanolysis | 63% researchgate.net | High (no para isomer detected) researchgate.net | Less favored for industrialization researchgate.net |

Novel Approaches and Strategic Innovations in this compound Synthesis

In addition to the established multi-step syntheses, research is ongoing to develop more efficient and sustainable methods for the preparation of this compound and related aryl ethers. These novel approaches often focus on the use of catalysis and environmentally benign reaction conditions.

Exploration of Metal-Catalyzed Etherification Reactions in Substituted Benzene Systems

Metal-catalyzed reactions represent a promising avenue for the synthesis of aryl ethers. For instance, iron-catalyzed cross-coupling reactions of unactivated alkyl thioethers and sulfones with aryl Grignard reagents have been investigated. researchgate.net Furthermore, a synergistic Brønsted/Lewis acid catalysis involving iron has been shown to promote the site-selective tert-butylation of electron-rich arenes. rsc.org While not yet specifically applied to the synthesis of this compound, these metal-catalyzed methods offer potential for more direct and efficient routes to this and other substituted benzene derivatives. The development of palladium-catalyzed cross-coupling reactions of aryl halides with sodium tert-butoxide also provides a valuable tool for the synthesis of aryl tert-butyl ethers. niscpr.res.in

Development of Sustainable and Solvent-Free Methodologies for Ether Formation

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the development of solvent-free reaction conditions and the use of more environmentally friendly reagents and catalysts. For example, the synthesis of tert-butyl ethers has been achieved under microwave irradiation in the absence of a solvent, using basic lead carbonate as a reusable catalyst. niscpr.res.in

The use of neoteric solvents, such as ionic liquids and deep eutectic solvents, is also being explored to create more sustainable chemical processes. text2fa.ir For instance, the synthesis of the ionic liquid 1-tert-butyl-3-propylimidazolium iodide has been documented, highlighting the growing interest in these "green" solvents. monmouthcollege.edu The application of such sustainable methodologies to the synthesis of this compound could significantly reduce the environmental impact of its production.

Regioselective Synthesis and Stereochemical Control in Alkoxybenzene Formation

Achieving regiochemical control is the primary obstacle in the synthesis of this compound. The inherent directing effects of the tert-butyl group favor substitution at the ortho and para positions, necessitating multi-step strategies or advanced catalytic methods to enforce the desired meta-substitution pattern.

Classical Multi-Step Approaches

Research has demonstrated successful, highly regioselective syntheses of this compound using multi-step sequences that strategically introduce and manipulate functional groups to control the substitution pattern. A notable study outlines two distinct routes that yield the target compound with high purity, completely avoiding the formation of the isomeric 1-tert-butyl-4-ethoxybenzene. researchgate.net

Route starting from Tert-butylbenzene: This pathway involves a sequence of bromination, nitration, reduction (which includes dehalogenation), diazotization, and finally, ethanolysis to introduce the ethoxy group. The sequence is designed to place functional groups that ultimately direct the final substituent to the desired meta-position relative to the tert-butyl group. researchgate.net

Route starting from 4-Tert-butylbenzenamine: An alternative strategy begins with 4-tert-butylbenzenamine and proceeds through acylation, bromination, deacylation, diazotization, and ethanolysis. This route also achieves high regioselectivity for the meta-product. researchgate.net

Modern Etherification Methodologies

Modern synthetic chemistry offers powerful cross-coupling and substitution reactions that provide regiochemical precision, typically by coupling a pre-functionalized aryl component with an alcohol or its equivalent.

Williamson Ether Synthesis: This classic SN2 reaction is a cornerstone of ether synthesis. masterorganicchemistry.com For this compound, the most viable Williamson approach involves the reaction of sodium 3-tert-butylphenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The primary challenge in this method shifts from the etherification step to the regioselective synthesis of the 3-tert-butylphenol precursor. The reaction proceeds via an SN2 mechanism, which is efficient for primary alkyl halides like ethyl bromide. masterorganicchemistry.comedubirdie.com The alternative, reacting sodium ethoxide with 1-bromo-3-tert-butylbenzene, is also effective. However, using tertiary alkyl halides in Williamson synthesis is not feasible as they predominantly undergo elimination reactions. testbook.comshaalaa.com

Transition Metal-Catalyzed C-O Coupling: Palladium- and copper-catalyzed reactions have emerged as powerful alternatives for forming aryl-ether bonds, often under milder conditions and with broader substrate scope than classical methods. wikipedia.orgnih.gov

Buchwald-Hartwig Etherification: Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This method would involve the palladium-catalyzed coupling of a regiochemically pure aryl halide, such as 1-bromo-3-tert-butylbenzene, with ethanol in the presence of a suitable phosphine ligand and a base.

Copper-Catalyzed Etherification: Copper-based catalysts, sometimes used as a more economical alternative to palladium, are also effective for C-O coupling reactions, representing a modern variant of the Ullmann condensation. wikipedia.orgnih.gov These reactions can couple aryl halides with alcohols to produce aryl ethers. nih.gov

Synthesis via Cyclohexenone Aromatization: An innovative approach to meta-substituted alkoxybenzenes involves the construction of the aromatic ring from a non-aromatic precursor. One such method is the iodine-catalyzed oxidative aromatization of substituted cyclohexenones in the presence of an alcohol, which can directly yield meta-substituted alkoxybenzenes. researchgate.net

Stereochemical Control

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a consideration in its direct synthesis. However, the underlying principles of the synthetic methods are critical when applied to more complex molecules. For instance, the Williamson ether synthesis proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry if a chiral secondary ethyl-equivalent halide were used. masterorganicchemistry.com Similarly, stereoselective variants of metal-catalyzed cross-coupling reactions are fundamental in modern asymmetric synthesis. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Purity of this compound

The efficiency and purity of the final product in any synthetic route are critically dependent on the optimization of reaction parameters such as solvent, base, temperature, and catalyst system.

| Route | Starting Material | Overall Yield | Purity/Isomer Formation |

| 1 | Tert-butylbenzene | 45% | High; no 1-tert-butyl-4-ethoxybenzene detected. researchgate.net |

| 2 | 4-Tert-butylbenzenamine | 63% | High; no 1-tert-butyl-4-ethoxybenzene detected. researchgate.net |

Optimization of Key Synthetic Steps

For the modern catalytic methods, optimization is crucial for achieving high yields. The selection of ligands, bases, and solvents can dramatically influence the outcome of the reaction.

For Williamson Ether Synthesis: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating the precursor phenol, while milder inorganic bases like potassium carbonate (K₂CO₃) are also commonly used, often in polar aprotic solvents like dimethylformamide (DMF) or acetone to facilitate the SN2 reaction. masterorganicchemistry.comresearchgate.net The use of inappropriate bases or conditions can lead to lower yields and an increase in side reactions. researchgate.net

For Metal-Catalyzed Etherification: The optimization of these reactions is more complex, involving the interplay between the metal precursor, ligand, base, and solvent. Studies on related C-O coupling reactions demonstrate that systematic screening of these parameters is necessary to maximize yield. nih.govresearchgate.net For example, in a copper-catalyzed etherification, changing the ligand and base can be the difference between no reaction and an excellent yield. nih.gov Similarly, for palladium-catalyzed reactions, the choice of phosphine ligand is paramount and is determined by the specific substrates being coupled. wuxiapptec.com

The following table illustrates a typical optimization process for a hypothetical metal-catalyzed C-O coupling reaction between 1-bromo-3-tert-butylbenzene and ethanol, based on general principles found in the literature. nih.govresearchgate.netwuxiapptec.com

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 75 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 88 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 62 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 91 |

| 5 | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 110 | 65 |

| 6 | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | DMSO | 110 | 85 |

This table is illustrative and demonstrates the principles of reaction optimization.

This systematic approach allows chemists to identify the optimal conditions that provide the highest yield and purity of this compound, minimizing side-product formation and simplifying purification.

Mechanistic Investigations of Reactions Involving 1-tert-butyl-3-ethoxybenzene

Reaction Mechanisms in the Formation of 1-Tert-butyl-3-ethoxybenzene Precursors

The construction of the this compound structure is not achievable through a direct, single-step electrophilic substitution on a benzene ring due to the directing effects of the substituent groups. Instead, its synthesis relies on the formation of key precursors through carefully chosen reaction sequences.

Electrophilic Aromatic Substitution (EAS) Pathways in Substituted Aromatic Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The mechanism begins with the attack of the electron-rich aromatic π-system on an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org Aromaticity is then restored by the loss of a proton from the sp³-hybridized carbon, resulting in the substitution of a hydrogen atom with the electrophile. wikipedia.orglibretexts.org

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the regioselectivity (orientation) of the incoming electrophile. These groups are classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org Both the tert-butyl group (an alkyl group) and the ethoxy group (an alkoxy group) are activating and direct incoming electrophiles to the ortho and para positions. Therefore, direct Friedel-Crafts alkylation and subsequent etherification of a benzene ring would not yield the desired meta-substituted product.

A viable synthetic strategy involves introducing groups in a sequence that exploits their directing effects. For instance, a common route to a precursor, 3-tert-butylaniline, starts with tert-butylbenzene. researchgate.net The tert-butyl group directs subsequent electrophiles to the ortho and para positions. However, under conditions of nitration (using nitric and sulfuric acid to generate the nitronium ion, NO₂⁺), a significant amount of the meta product can be obtained, which can then be separated. The nitro group is a strong deactivating, meta-directing group. This precursor, 3-nitro-1-tert-butylbenzene, can then be reduced to 3-tert-butylaniline, a key intermediate for introducing the ethoxy group via diazotization. researchgate.netchemicalbook.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Type | Directing Influence | Example Reaction |

|---|---|---|---|---|

| -C(CH₃)₃ (tert-butyl) | Electron-donating (Inductive) | Activating | Ortho, Para | Friedel-Crafts Alkylation |

| -OCH₂CH₃ (ethoxy) | Electron-donating (Resonance) | Activating | Ortho, Para | Alkylation/Acylation |

| -NO₂ (nitro) | Electron-withdrawing (Inductive & Resonance) | Deactivating | Meta | Nitration |

| -NH₂ (amino) | Electron-donating (Resonance) | Activating | Ortho, Para | Halogenation |

Nucleophilic Substitution (Sₙ1 and Sₙ2) Mechanisms for Alkyl Halide and Ether Formation

The formation of the ether linkage in this compound can be achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.org The mechanism involves the attack of a nucleophile, in this case, a phenoxide ion (the conjugate base of a phenol), on an electrophilic carbon atom of an alkyl halide. masterorganicchemistry.com

For the synthesis of this compound, the precursor 3-tert-butylphenol would first be deprotonated by a strong base (e.g., sodium hydride, NaH) to form the sodium 3-tert-butylphenoxide. This potent nucleophile then attacks a primary alkyl halide, such as ethyl iodide or ethyl bromide. The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the halide). wikipedia.org This concerted mechanism, where the C-O bond is formed simultaneously as the C-Br bond is broken, results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant for an ethyl group.

The Sₙ2 pathway is highly favored for this transformation. byjus.com Key considerations include:

Substrate: Primary alkyl halides (like ethyl bromide) are ideal for Sₙ2 reactions as they are sterically unhindered. masterorganicchemistry.comwikipedia.org Using secondary or tertiary alkyl halides would lead to competing elimination (E2) reactions, as the alkoxide would act as a base rather than a nucleophile. wikipedia.org

Nucleophile: The phenoxide is a strong nucleophile, well-suited for Sₙ2 reactions.

Leaving Group: A good leaving group (e.g., I⁻, Br⁻, OTs⁻) is essential to facilitate the displacement. masterorganicchemistry.com

An Sₙ1 mechanism is not viable for this synthesis. It would require the formation of a primary carbocation (CH₃CH₂⁺) from the ethyl halide, which is highly unstable and energetically unfavorable. byjus.com

Diazotization and Ethanolysis Mechanisms in Aromatic Compound Transformations

An alternative and effective route to introduce the ethoxy group involves the transformation of an aromatic amine. researchgate.net This process begins with the diazotization of a precursor like 3-tert-butylaniline. chemicalbook.comnih.gov

Diazotization: The amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The mechanism is as follows:

Protonation of nitrous acid followed by loss of water generates the highly electrophilic nitrosonium ion (N=O⁺).

The nucleophilic nitrogen atom of the primary amine (3-tert-butylaniline) attacks the nitrosonium ion to form an N-nitrosamine.

A series of proton transfers (tautomerization) and subsequent protonation of the oxygen atom leads to the formation of a good leaving group (water).

Loss of water generates the aryldiazonium ion (Ar-N₂⁺), a relatively stable species at low temperatures due to the exceptional stability of dinitrogen (N₂) as a leaving group.

Ethanolysis: The resulting 3-tert-butyldiazonium salt is then gently heated in ethanol. This step, a form of solvolysis, replaces the diazonium group with an ethoxy group. The mechanism is believed to proceed through a phenyl cation intermediate (an Sₙ1-like pathway) or potentially involve radical intermediates, leading to the formation of this compound. researchgate.net This method is particularly useful for synthesizing phenols and aryl ethers from anilines.

Reactivity and Transformation Mechanisms of this compound

The aryl-alkyl ether linkage in this compound is relatively stable but can be cleaved or transformed under specific reaction conditions, proceeding through distinct mechanistic pathways.

Oxidative Addition Reactions Involving Aryl Alkyl Ethers

The C(aryl)-O bond in ethers like this compound is generally strong and unreactive. However, it can be activated and cleaved through oxidative addition to a low-valent transition metal center, typically nickel(0). thieme-connect.comacs.org This reaction is a key step in various cross-coupling reactions that use aryl ethers as electrophiles. acs.org

The mechanism is proposed to involve the following steps:

Coordination: The aryl ether coordinates to the electron-rich Ni(0) complex. thieme-connect.com

Oxidative Addition: The metal center inserts into the C(aryl)–O bond. This is the turnover-limiting step due to the high bond dissociation energy of the C–O bond. The nickel center is oxidized from Ni(0) to Ni(II), forming an arylnickel(II) alkoxide intermediate, [Ar-Ni(II)-OR]. thieme-connect.comsemanticscholar.org The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can facilitate this challenging step by creating a more electron-rich metal center. semanticscholar.org

Transmetalation/Reductive Elimination: The resulting organonickel intermediate can then undergo further reactions. In cross-coupling, it would react with a nucleophile (e.g., from a Grignard reagent) in a transmetalation step, followed by reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst.

In some cases, particularly in reductive cleavage reactions, the arylnickel(II) alkoxide intermediate can undergo β-hydride elimination from the alkoxy group if a β-hydrogen is present, leading to the formation of an arene, a carbonyl compound, and a nickel hydride species. semanticscholar.org

Cleavage Mechanisms of Aryl Ether Bonds in Substituted Benzenes

Apart from metal-catalyzed pathways, aryl ether bonds can be cleaved by other reagents, most notably strong acids. ucalgary.ca

Acid-Catalyzed Cleavage: When an aryl alkyl ether like this compound is heated with a strong acid such as HBr or HI, the ether linkage is cleaved. The mechanism proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid to form an oxonium ion. This converts the alkoxy group into a good leaving group (a neutral alcohol molecule). ucalgary.carsc.org

Nucleophilic Attack: The conjugate base of the acid (Br⁻ or I⁻), which is a good nucleophile, attacks one of the adjacent carbon atoms. ucalgary.ca

The site of attack depends on the nature of the groups attached to the oxygen. For an aryl alkyl ether, the C(aryl)–O bond is much stronger than the C(alkyl)–O bond due to the sp² hybridization of the aryl carbon. rsc.org Consequently, the halide ion will attack the less hindered ethyl group via an Sₙ2 mechanism, displacing 3-tert-butylphenol as the leaving group and forming an ethyl halide. rsc.org An Sₙ1 pathway at the aryl carbon is highly unfavorable as it would require the formation of a very unstable phenyl cation. nih.govacs.org

Table 2: Comparison of Aryl Ether Cleavage Mechanisms

| Mechanism | Reagents | Key Intermediate | Bond Cleaved | Products for this compound |

|---|---|---|---|---|

| Acid-Catalyzed (Sₙ2) | HBr, HI | Oxonium ion | C(alkyl)-O | 3-tert-butylphenol and Ethyl halide |

| Nickel-Catalyzed Oxidative Addition | Ni(0) complex, Ligands | Aryl-nickel(II) alkoxide | C(aryl)-O | Varies with subsequent reaction (e.g., tert-butylbenzene in reductive cleavage) |

| Electrocatalytic Hydrogenolysis | Skeletal Ni cathode | Surface-bound aryne | C(aryl)-O | tert-Butylbenzene and Phenol (by analogy) |

Other advanced methods, such as electrocatalytic hydrogenolysis over nickel cathodes, can also achieve C-O bond cleavage. These processes may involve different mechanisms, including the formation of surface-bound aryne intermediates following dual-ring coordination and C-H activation. researchgate.netresearchgate.net

Radical Reaction Pathways and Degradation Mechanisms of Tert-butylamines (General Relevance for Tert-butyl Groups)

While specific radical reaction studies on this compound are not extensively detailed in the available literature, the behavior of the tert-butyl group can be understood by analogy with related compounds, such as tert-butylamine. Investigations into the atmospheric degradation of tert-butylamine ((CH₃)₃CNH₂) initiated by hydroxyl (OH) radicals provide significant insight into the potential radical pathways for the tert-butyl moiety. whiterose.ac.ukacs.orgacs.orgresearchgate.net

The reaction between tert-butylamine and OH radicals predominantly proceeds through hydrogen abstraction from the amino group. whiterose.ac.ukacs.orgresearchgate.net However, the subsequent reactions involving the resulting tert-butyl group are of broader relevance. In the presence of nitrogen oxides (NOx), these reactions lead to the formation of various degradation products. whiterose.ac.ukresearchgate.net A key intermediate formed is the tert-butyl radical, (CH₃)₃Ċ. whiterose.ac.ukresearchgate.net This radical is then converted into more stable products like acetone and formaldehyde. whiterose.ac.ukacs.orgresearchgate.net The formation of acetone occurs through the reaction of intermediates like tert-butylnitrosamine with OH radicals, which yields nitrous oxide (N₂O) and the (CH₃)₃Ċ radical. whiterose.ac.ukresearchgate.net

The study of tert-butylamine degradation highlights that the tert-butyl group itself can be fragmented under radical conditions. The primary products observed and predicted in these degradation pathways offer a model for how the tert-butyl substituent in this compound might behave under similar oxidative or radical-induced environments. Minor products in the degradation of tert-butylamine include 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org

| Reactant | Initiating Radical | Major Degradation Products | Minor Degradation Products | Reference |

|---|---|---|---|---|

| tert-Butylamine | OH | tert-Butylnitramine, Acetone | Formaldehyde, 2-Methylpropene, Acetamide, Propan-2-imine | whiterose.ac.uk, acs.org |

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational methods are indispensable for understanding the complex reaction mechanisms at a molecular level. These approaches allow for the characterization of transient species like transition states and reaction intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules, including the transition states and intermediates of chemical reactions. DFT calculations have been applied to various systems containing tert-butyl groups to elucidate reaction mechanisms.

For instance, a DFT study on the gas-phase decomposition of tert-butyl methyl ether, a compound structurally related to this compound, catalyzed by hydrogen halides (HX), provides detailed mechanistic insights. amelica.orgunirioja.es The calculations, performed at the ωB97XD/LANL2DZ level of theory, determined the activation energies for the reaction with different hydrogen halides (HF, HCl, HBr, HI). amelica.orgunirioja.es The study found that the reaction proceeds through a six-membered transition state where a proton is transferred from the halide to the ether oxygen while the C-O bond is cleaved. amelica.org The calculated activation free energy for the HCl-catalyzed reaction (133.9 kJ/mol) was in excellent agreement with the experimental value (134.3 kJ/mol), validating the computational model. amelica.orgunirioja.es The reactivity was found to increase down the halogen group: F < Cl < Br < I. amelica.org

| Catalyst (Hydrogen Halide) | Calculated Electronic Activation Energy (kJ/mol) | Calculated Activation Free Energy (ΔG‡) (kJ/mol) | Reference |

|---|---|---|---|

| HF | 54.16 | 152.0 | amelica.org, unirioja.es |

| HCl | 59.35 | 133.9 | amelica.org, unirioja.es |

| HBr | 51.22 | 128.0 | amelica.org, unirioja.es |

| HI | 46.05 | 121.5 | amelica.org, unirioja.es |

DFT has also been used to study the addition of the tert-butyl radical to substituted alkenes and to investigate the conformational preferences of tert-butyl groups in cyclic systems, demonstrating that large groups like tert-butyl can surprisingly prefer an axial position in certain strained ring systems. acs.orgrsc.org Furthermore, DFT calculations have been instrumental in understanding cyclization reactions involving bulky tert-butyl esters, where protonation of a carbonyl oxygen was identified as the key factor in accelerating the reaction. jst.go.jp

Molecular Dynamics Simulations of Reactive Processes and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes, reaction kinetics, and the influence of the surrounding environment, such as solvents.

Reactive MD simulations have been employed to explore the thermal film formation of di-tert-butyl disulfide on an iron surface. acs.orgtuwien.at These simulations, using the ReaxFF reactive force field, characterized the reaction pathway leading to the formation of an iron sulfide film. acs.orgtuwien.at The simulations showed that the S-S bond breaks first at lower temperatures, while the subsequent breaking of the S-C bond, which releases a tert-butyl radical, is the rate-limiting step at higher temperatures. acs.orgtuwien.at This approach allows for the modeling of complex surface reactions that are difficult to probe experimentally. acs.org

MD simulations have also been used to study the electrochemical reduction of tert-butyl bromide. researchgate.net These simulations investigated the influence of solvent viscosity and temperature on the reaction kinetics and the electron transfer coefficient (α). The study found that the transfer coefficient decreases with increasing temperature, an effect that was more pronounced in a more viscous solvent, highlighting the critical role of solvent dynamics in the reaction mechanism. researchgate.net The structure of the microenvironment around molecules with bulky tert-butyl groups, such as 2,7,12,17-tetra-tert-butylporphycene, embedded in different matrices (argon and xenon) has also been analyzed using MD simulations, demonstrating how the bulky groups influence the trapping of the molecule within the matrix. aip.org

| Simulation Type | System Studied | Key Findings | Reference |

|---|---|---|---|

| Reactive MD (ReaxFF) | Di-tert-butyl disulfide on Fe(100) surface | Characterized reaction pathway for thermal film growth; identified S-C bond cleavage and tert-butyl radical release as the rate-limiting step. | acs.org, tuwien.at |

| MD Simulations | Electrochemical reduction of tert-butyl bromide | Determined the effect of solvent friction and temperature on the reaction rate and transfer coefficient. | researchgate.net |

| MD Simulations | 2,7,12,17-tetra-tert-butylporphycene in Ar and Xe matrices | Analyzed the structure of the microenvironment and the influence of bulky tert-butyl groups on matrix trapping. | aip.org |

Applications of 1-tert-butyl-3-ethoxybenzene in Advanced Organic Synthesis

1-Tert-butyl-3-ethoxybenzene as a Key Building Block for Complex Molecules

The distinct structure of this compound makes it a valuable starting material for constructing intricate molecular architectures. solubilityofthings.com Its utility is most prominently demonstrated in its role as a precursor for specific agrochemicals and a variety of functionalized ring systems.

Precursor in the Synthesis of Etoxazole and Related Agrochemicals

This compound is a crucial organic intermediate for the production of the acaricide etoxazole. researchgate.netresearchgate.nethxtb.org Etoxazole is a new generation insecticide and acaricide belonging to the oxazoline class, which functions by inhibiting chitin biosynthesis in mites. researchgate.netchemicalbook.com The synthesis of etoxazole involves the coupling of the this compound moiety with other chemical fragments. chemicalbook.com Research has detailed synthetic routes starting from materials like tert-butylbenzene to produce this compound with high purity, specifically for its use in manufacturing etoxazole. researchgate.net The process ensures that the isomeric impurity, 1-tert-butyl-4-ethoxybenzene, is not detected, which is critical for the final product's efficacy. researchgate.net

Role in the Construction of Functionalized Aromatic and Heterocyclic Systems

Beyond its primary role in etoxazole synthesis, the structural framework of this compound is foundational for creating other functionalized aromatic and heterocyclic compounds. Aryl ethers, in general, are common motifs in organic synthesis, and the specific substitution of this compound offers unique reactivity. The bulky tert-butyl group provides significant steric hindrance, which can direct reactions to specific positions on the aromatic ring, while the electron-donating ethoxy group activates the ring towards electrophilic substitution. This controlled reactivity is essential for building complex molecules where specific substitution patterns are required. For instance, the synthesis of substituted imidazoles and other heterocycles often relies on building blocks with defined functional groups on an aromatic ring. rsc.org The principles of using substituted benzenes as intermediates are widely applied in creating diverse molecular structures for various chemical applications. foremost-chem.comcymitquimica.com

Synthetic Utility in Pharmaceutical and Agrochemical Intermediates

The application of this compound extends to its role as a versatile intermediate in the broader agrochemical and pharmaceutical industries. researchgate.netforemost-chem.comottokemi.com As established, it is a direct and important precursor to the agrochemical etoxazole. researchgate.nethxtb.org

The broader class of tert-butylbenzene derivatives are recognized as useful intermediates for both agrochemicals and pharmaceuticals. ottokemi.com The tert-butyl group is a common feature in pharmacologically active molecules, valued for its steric bulk and metabolic stability. Similarly, aryl ethers are prevalent structural motifs in many drug compounds. The combination of these groups in this compound makes it and its derivatives attractive starting points for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Development of Catalytic Reactions Utilizing this compound or its Derivatives

While specific catalytic cycles that use this compound as a catalyst are not prominently documented, its derivatives are employed as ligands or substrates in various catalytic reactions. For example, substituted biaryls derived from precursors like 1-tert-butyl-3-chloro-2-methoxy-phenylboronic acid are used to create new tridentate ligands for asymmetric catalysis. psu.edu These ligands can then be used in metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, to achieve high enantioselectivity. psu.edu

Furthermore, aryl ethers can participate in catalytic cross-coupling reactions. Palladium-catalyzed methods have been developed for the synthesis of aryl tert-butyl ethers from aryl halides. niscpr.res.in These reactions demonstrate the utility of the ether linkage in catalytic bond-forming strategies. The development of copper-catalyzed hydrophosphorylation reactions also shows the versatility of functional groups, including tert-butyl substituents on aromatic rings, which are well-tolerated under the reaction conditions. rsc.org

Regiospecific Functionalization Strategies for Substituted Aryl Ethers

The functionalization of substituted aryl ethers like this compound at specific positions is a key challenge and opportunity in organic synthesis. The directing effects of the existing substituents are paramount. The ethoxy group is an ortho-, para-director, while the bulky tert-butyl group provides steric hindrance that primarily favors substitution at less hindered positions.

Strategies for regiospecific functionalization often involve:

Electrophilic Aromatic Substitution : In reactions like nitration or bromination, the incoming electrophile will be directed by the activating ethoxy group to the ortho and para positions (positions 2, 4, and 6). However, the large tert-butyl group at position 1 will sterically hinder attack at position 2, favoring substitution at positions 4 and 6. This principle is illustrated in the Friedel-Crafts alkylation of similar activated rings, where steric hindrance prevents polyalkylation and controls the position of the incoming group. rsc.org

Directed Ortho-Metalation : This powerful technique uses the ether oxygen to direct a metalating agent (often a strong lithium base) to an adjacent ortho position. For this compound, this would preferentially occur at the C2 position, as the C4 position is already substituted by the tert-butyl group. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new functional group with high regioselectivity. Strategies using magnesium-based reagents have also been shown to achieve highly regioselective metalation on functionalized aromatics. uni-muenchen.de

Photoredox Catalysis : Modern synthetic methods, such as photoredox-catalyzed reactions, can enable novel functionalizations. For instance, such methods have been used for the regioselective 1,3-alkoxypyridylation of complex molecules, demonstrating the ability to functionalize molecules in the presence of sensitive groups under mild conditions. acs.org Iron-catalyzed C-H functionalization also represents a sustainable method for modifying heterocycles and aromatics with high regioselectivity. researchgate.net

These strategies allow chemists to selectively modify the this compound core, creating a diverse range of derivatives for further use in the synthesis of complex target molecules.

Research on Derivatives and Analogs of 1-tert-butyl-3-ethoxybenzene

Structure-Activity Relationships of 1,3-Bis-tert-butyl Monocyclic Benzene Derivatives

Recent research has focused on the structure-activity relationships (SAR) of 1,3-bis-tert-butyl monocyclic benzene derivatives, particularly concerning their interaction with nuclear receptors. beatinggoliath.euresearchgate.net Studies have revealed that several industrial chemicals featuring a 1,3-bis-tert-butylbenzene core structure demonstrate agonistic activity towards the retinoid X receptor alpha (RXRα). researchgate.netnih.gov RXRα is a crucial protein involved in multiple biological pathways, and identifying chemicals that activate it is important for evaluating potential human health impacts. nih.gov

In vitro and in silico analyses have been employed to explore how structural modifications to this benzene core affect RXRα activation. nih.gov A key finding from these studies is that the presence and position of other substituents on the benzene ring significantly modulate the compound's activity. For instance, research indicates that introducing a bulky substituent at the 5-position of the 1,3-bis-tert-butylbenzene scaffold is favorable for agonistic activity towards human RXRα. researchgate.netnih.gov

One study systematically investigated a series of related compounds to predict their activity. oup.com It was predicted and then confirmed through reporter gene assays that 2,4,6-tri-tert-butylphenol and 1,3,5-tri-tert-butylbenzene would act as RXRα activators, while 2,6-di-tert-butylphenol and 1,3-di-tert-butylbenzene would not. oup.com These findings underscore that the specific arrangement of bulky alkyl groups is critical for receptor binding and activation. The insights gained from these SAR studies are valuable for developing structural alerts in the safety assessment of industrial chemicals. nih.gov

Table 1: Structure-Activity Relationship of 1,3-Bis-tert-butyl Benzene Derivatives for RXRα Activation

| Compound Name | Substituent Pattern | Predicted/Observed RXRα Activity | Source(s) |

|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 1-Hydroxy, 2,4-di-tert-butyl | Activator | beatinggoliath.euresearchgate.net |

| 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) | 1-Hydroxy, 2,4,6-tri-tert-butyl | Potent Activator | beatinggoliath.euoup.com |

| 1,3-Di-tert-butylbenzene (1,3-DTBB) | 1,3-di-tert-butyl | Inactive | beatinggoliath.euoup.com |

| 1,3,5-Tri-tert-butylbenzene (1,3,5-TTBB) | 1,3,5-tri-tert-butyl | Activator | beatinggoliath.euoup.com |

| General 1,3-bis-tert-butyl derivatives | Bulky group at 5-position | Favorable for activity | researchgate.netnih.gov |

Synthesis and Characterization of Related Alkoxybenzene Derivatives and Isomers

1-tert-butyl-3-ethoxybenzene is an important organic intermediate, and its synthesis has been achieved through multiple routes. researchgate.net The characterization of the final product is typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

One synthetic pathway starts from tert-butylbenzene. The process involves a sequence of reactions:

Bromination: Introduction of a bromine atom to the aromatic ring.

Nitration: Introduction of a nitro group.

Reduction (Dehalogenation): Removal of the bromine atom and reduction of the nitro group to an amino group.

Diazotization: Conversion of the amino group into a diazonium salt.

Ethanolysis: Reaction with ethanol to introduce the ethoxy group, yielding the final product. The total yield for this route is reported to be 45%. researchgate.net

A second, more efficient route begins with 4-tert-butylaniline (4-tert-butylbenzenamine) and proceeds as follows:

Acylation: Protection of the amino group.

Bromination: Introduction of a bromine atom.

Deacylation: Removal of the protecting group to restore the amine.

Diazotization: Conversion of the amino group to a diazonium salt.

Ethanolysis: Reaction with ethanol to form this compound. This alternative pathway provides a higher total yield of 63%. researchgate.net

The synthesis of other related alkoxybenzene derivatives often employs foundational reactions in organic chemistry. For example, the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene is used as an undergraduate experiment to illustrate electrophilic aromatic substitution on an activated ring. rsc.org The synthesis of various alkylbenzene sulfonates, another class of related derivatives, involves steps like Friedel-Crafts acylation, Grignard reactions, and sulfonation. researchgate.net The characterization of these varied derivatives relies on a suite of analytical techniques, including FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, to confirm their structures.

Table 2: Summary of Synthesis Routes for Alkoxybenzene Derivatives

| Target Compound | Starting Material | Key Reactions | Overall Yield | Source(s) |

|---|---|---|---|---|

| This compound | tert-Butylbenzene | Bromination, Nitration, Reduction, Diazotization, Ethanolysis | 45% | researchgate.net |

| This compound | 4-tert-Butylaniline | Acylation, Bromination, Deacylation, Diazotization, Ethanolysis | 63% | researchgate.net |

| 1,4-Di-t-butyl-2,5-dimethoxybenzene | Methoxybenzene | Friedel-Crafts Alkylation | Not specified | rsc.org |

| Branched-Alkylbenzene Sulfonates | Benzene, Acyl Chlorides | Friedel-Crafts Acylation, Grignard Reaction, Hydrogenation, Sulfonation | Not specified | researchgate.net |

Investigation of Steric and Electronic Effects of Tert-butyl and Ethoxy Groups on Aromatic Systems

The chemical behavior of substituted benzene compounds is governed by the interplay of steric and electronic effects of the substituent groups. numberanalytics.com The tert-butyl and ethoxy groups on the this compound ring exert distinct and significant influences on the aromatic system.

Steric Effects: The tert-butyl group is exceptionally bulky, which creates significant steric hindrance. numberanalytics.com This steric bulk can dramatically reduce the rate of electrophilic aromatic substitution (EAS) reactions by physically impeding the approach of the electrophile to the positions ortho to the group. numberanalytics.commsu.edu For example, the nitration of 1,3-ditert-butylbenzene is markedly slower than that of benzene due to the hindrance from the two tert-butyl groups. numberanalytics.com This effect also influences regioselectivity, often directing incoming substituents to less hindered positions on the ring. numberanalytics.com However, in some cases, substitution occurs at the sterically hindered ortho position, suggesting that steric hindrance is not the sole determining factor and must be considered alongside electronic effects. researchgate.net

Electronic Effects: The ethoxy group (-OCH₂CH₃) is a powerful electron-donating group. Through the resonance effect, the oxygen atom donates lone-pair electron density to the aromatic ring, primarily at the ortho and para positions. This increases the nucleophilicity of the ring and activates it towards EAS, making the reaction faster compared to unsubstituted benzene. researchgate.netijcrt.org Alkoxy groups, in general, are strong ortho, para-directors. researchgate.net The alkyl portion of the ethoxy group also contributes a weak electron-donating inductive effect. Conversely, the tert-butyl group, being an alkyl group, is also an electron-donating group through induction and hyperconjugation, further activating the ring, although its effect is generally considered weaker than that of an alkoxy group. msu.edu Studies on the bromination of alkoxybenzenes show that electronic effects from the substituent are a major driver of reactivity. researchgate.net

Together, the electron-donating properties of both the ethoxy and tert-butyl groups make the aromatic ring of this compound highly activated towards electrophilic attack. The regioselectivity of such reactions is determined by a combination of the ortho, para-directing influence of the powerful ethoxy group and the steric hindrance imposed by the bulky tert-butyl group.

Comparative Studies with Isomeric Tert-butyl-ethoxybenzene Compounds for Reactivity and Selectivity

Comparative studies of isomeric compounds are crucial for understanding how the relative positions of substituents affect chemical reactivity and selectivity. While direct comparative studies on all isomers of tert-butyl-ethoxybenzene are not extensively documented, research on related alkyl- and alkoxybenzenes provides significant insights into the expected behavior.

In electrophilic aromatic substitution reactions, the position of the tert-butyl and ethoxy groups would dictate the outcome. For instance, in the bromination of monosubstituted alkoxybenzenes, reactivity at the para position was found to increase in the order of tert-butoxy < ethoxy < isopropoxy. researchgate.net This demonstrates that both electronic and steric effects are at play; while the groups are all activating, unfavorable steric effects can attenuate the favorable electronic effects. researchgate.net

A comparison can be drawn from the chlorination of 1,4-dimethoxy-2-tert-butylbenzene, an analog with two activating methoxy groups and one bulky tert-butyl group. researchgate.net

Electrophilic Chlorination: This reaction yields 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene as the main initial product. The substitution occurs at the position that is ortho to one methoxy group and meta to the other, and importantly, is not one of the positions sterically hindered by the tert-butyl group. researchgate.net

Anodic (Electrochemical) Chlorination: In contrast, this method produces nearly equal amounts of 1,4-dimethoxy-2-tert-butyl-6-chlorobenzene and 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene. researchgate.net This indicates a different reaction mechanism where substitution can occur at the sterically hindered position adjacent to the tert-butyl group. researchgate.net

These findings suggest that for the isomers of tert-butyl-ethoxybenzene, the outcome of a reaction like halogenation would be highly dependent on the reaction conditions and the specific isomer used. The powerful ortho, para-directing ethoxy group would direct substitution, but the bulky tert-butyl group would sterically hinder the adjacent positions, leading to a complex mixture of products whose ratios depend on the balance between electronic activation and steric hindrance.

Table 3: Comparison of Reactivity and Selectivity in Related Compounds

| Compound | Reaction | Conditions | Major Product(s) | Key Observation | Source(s) |

|---|---|---|---|---|---|

| Monosubstituted Alkoxybenzenes | Bromination | Aqueous solution | Para-brominated product | Reactivity order: tert-butoxy < ethoxy < isopropoxy | researchgate.net |

| Toluene | Nitration | Standard | 60% ortho, 39% para, 1% meta | Ortho/para direction with some steric influence | msu.edu |

| Tert-butylbenzene | Nitration | Standard | 16% ortho, 75% para, 9% meta | Strong steric hindrance disfavors ortho substitution | msu.edu |

| 1,4-Dimethoxy-2-tert-butylbenzene | Electrophilic Chlorination | Lewis acid catalyst | 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene | Substitution avoids sterically hindered positions | researchgate.net |

| 1,4-Dimethoxy-2-tert-butylbenzene | Anodic Chlorination | Acetonitrile | 1,4-dimethoxy-2-tert-butyl-6-chlorobenzene & 1,4-dimethoxy-2-tert-butyl-5-chlorobenzene (1:1 ratio) | Mechanism allows substitution at hindered positions | researchgate.net |

Applications of Related Compounds in Diverse Chemical Fields

Derivatives and analogs of this compound, particularly substituted alkoxybenzenes and alkylbenzenes, are versatile compounds with applications across various chemical sectors.

Synthetic Intermediates: this compound itself is documented as an important organic intermediate used in the production of etoxazole. researchgate.net Benzene derivatives in general serve as fundamental building blocks for synthesizing a wide range of more complex molecules, including pharmaceuticals, dyes, and pesticides. greenseal.org

Materials Science: Long-chain alkoxybenzenes are significant in materials science, especially in the development of liquid crystals. The structure-property relationships of these compounds are studied to create materials with specific thermal and optical properties. ijcrt.org Designing benzene derivatives with enhanced thermal stability is a key area of research for applications in high-temperature environments. ijcrt.org

Antioxidants: Phenolic derivatives, which are structurally related to alkoxybenzenes, are widely used as antioxidants. For example, 2,4-di-tert-butylphenol is a commercial antioxidant. researchgate.net Research into new 4-ethoxy-phenols with various substituents at the 2 and 6 positions is being conducted to evaluate and optimize their antioxidant activity. tandfonline.com

Pharmaceuticals and Agrochemicals: The 1,3,4-thiadiazole scaffold, which can be combined with substituted benzene rings, is found in compounds developed as potential anticancer agents. nih.gov Tri-lower alkoxy benzene derivatives have been patented for their use as secretion-promoting agents for pulmonary surfactants. google.com

Surfactants: Linear alkylbenzene sulfonates are a major class of anionic surfactants used globally in cleaning products and detergents. greenseal.orgindustrialchemicals.gov.au Research into branched-alkylbenzene sulfonates aims to understand the relationship between their molecular structure and their surface activity for applications such as enhanced oil recovery. researchgate.net

Advanced Analytical and Spectroscopic Research Methodologies for 1-tert-butyl-3-ethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

¹H NMR and ¹³C NMR Techniques for Aromatic Systems

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-tert-butyl-3-ethoxybenzene, distinct signals corresponding to the different types of protons are observed. The tert-butyl group typically exhibits a sharp singlet at approximately 1.3 ppm due to the nine equivalent protons. The ethoxy group presents a triplet and a quartet, characteristic of the ethyl group's CH₃ and CH₂ protons, respectively. The aromatic protons on the benzene ring produce a more complex pattern of signals in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are critical for confirming the 1,3-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detailing the carbon framework of the molecule. Key signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene and methyl carbons of the ethoxy group, and the six distinct carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons are particularly informative for verifying the substitution pattern. For instance, the carbons directly bonded to the tert-butyl and ethoxy groups will have characteristic shifts, as will the other four aromatic carbons.

A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥95.0% as determined by NMR. chemscene.com

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments offer deeper insights into the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethoxy group and among the coupled protons on the aromatic ring, helping to trace the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This powerful technique helps to piece the entire molecular structure together. For example, it would show correlations between the protons of the tert-butyl group and the aromatic carbons, and between the ethoxy group protons and the aromatic ring, definitively confirming the attachment points of the substituents. The non-equivalence of protons can sometimes be observed, indicating molecular asymmetry. researchgate.net

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify it within complex mixtures. researchgate.netchemscene.com The molecular weight of this compound is 178.28 g/mol , and its molecular formula is C₁₂H₁₈O. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like this compound. In this technique, the sample is first separated into its components by gas chromatography, and then each component is analyzed by mass spectrometry. This allows for the identification of the main compound and any trace impurities present. For instance, during the synthesis of this compound, GC-MS can be used to monitor the reaction's progress and to ensure the final product is free of isomers like 1-tert-butyl-4-ethoxybenzene. researchgate.net The fragmentation pattern observed in the mass spectrum, which can include the loss of a methyl radical from the tert-butyl group, provides a unique fingerprint for the compound. researchgate.net

| GC-MS Analysis Parameters (General Example) | |

| GC System | Agilent 8890 GC |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |

| Inlet Temperature | Programmed, e.g., 65 °C to 280 °C |

| Oven Temperature | Programmed, e.g., 45 °C to 325 °C |

| Carrier Gas | Helium |

| MS System | Agilent 7250 GC/Q-TOF |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 to 1000 m/z |

| This table presents a general example of GC-MS parameters and may not reflect the exact conditions used for this compound analysis in all cases. lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex System Analysis

For less volatile derivatives or when analyzing complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. ambeed.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for even greater specificity and sensitivity by selecting a specific ion and then fragmenting it to produce a secondary mass spectrum. This is particularly useful for confirming the identity of a compound in a complex mixture with a high degree of confidence. While GC-MS is often sufficient for a relatively simple and volatile compound like this compound, LC-MS/MS would be employed for analyzing its metabolites or its presence in complex environmental or biological samples. lcms.cz

| LC-MS/MS Analysis Parameters (General Example) | |

| LC System | Agilent 1290 Infinity II LC |

| Mobile Phase | Gradient of water and methanol with ammonium formate and formic acid |

| MS System | Agilent 6546 LC/Q-TOF |

| Ionization Source | Dual AJS ESI (Positive Polarity) |

| Mass Range | 40-1700 m/z |

| Acquisition Mode | Auto MS/MS |

| This table presents a general example of LC-MS/MS parameters and may not reflect the exact conditions used for this compound analysis in all cases. lcms.cz |

Chromatographic Methodologies for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound. Column chromatography on silica gel is a common method for purifying the crude product after synthesis. beilstein-journals.org The choice of eluent, such as a mixture of petroleum ether and ethyl acetate, is optimized to achieve the best separation of the desired product from any unreacted starting materials or byproducts. beilstein-journals.org

Gas Chromatography (GC) for Purity Determination and Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of this compound and analyzing any volatile impurities. tcichemicals.comthermofisher.com The method's high resolution and sensitivity make it ideal for separating and detecting even trace amounts of related substances or residual solvents. ich.orgocl-journal.org

Detailed Research Findings:

In the synthesis of this compound, GC analysis is instrumental in confirming the purity of the final product. For instance, after synthesis via routes such as the bromination, nitration, reduction, diazotization, and ethanolysis of tert-butylbenzene, GC is employed to ensure the absence of isomers like 1-tert-butyl-4-ethoxybenzene. researchgate.net The selection of an appropriate capillary column, such as a non-polar or medium-polarity column, is critical for achieving optimal separation of the target compound from potential byproducts. researchgate.netgcms.cz

Headspace GC, often coupled with mass spectrometry (GC-MS), is particularly effective for the analysis of volatile organic compounds (VOCs) that might be present as impurities. researchgate.netanalis.com.my This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. researchgate.net This approach minimizes matrix effects and allows for the sensitive detection of low-boiling-point impurities.

Interactive Data Table: Typical GC Parameters for Analysis of Aromatic Compounds

| Parameter | Value/Type | Purpose |

| Column Type | Rtx-5 capillary column (30 m x 0.33 mm x 0.25 um) or similar | Provides good separation of aromatic isomers and related compounds. researchgate.net |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. ocl-journal.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for hydrocarbons, while MS provides structural information for peak identification. ocl-journal.orgresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert gases that carry the sample through the column. ocl-journal.org |

| Temperature Program | Initial hold, followed by a ramp to a final temperature | Optimizes the separation of compounds with different boiling points. ocl-journal.org |

High-Performance Liquid Chromatography (HPLC) for Separating Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and analysis of this compound, especially when it is part of a complex mixture. google.com This technique is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. researchgate.net

Detailed Research Findings:

Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating aromatic compounds like this compound. google.comvulcanchem.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile or methanol, a high degree of separation can be achieved. google.comresearchgate.net

In preparative HPLC, the goal is to isolate and purify a specific compound from a mixture. This is crucial in synthetic chemistry to obtain a high-purity sample of this compound for further use or characterization. researchgate.net The fractions containing the desired compound are collected as they elute from the column.

Interactive Data Table: Illustrative HPLC Conditions for Aromatic Compound Separation

| Parameter | Value/Type | Purpose |

| Column | C18 reversed-phase column | Provides a non-polar stationary phase for effective separation of moderately non-polar compounds. google.comvulcanchem.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient allows for the separation of compounds with a range of polarities. google.comresearchgate.net |

| Detector | UV Detector (set at a wavelength of maximum absorbance) | Allows for the detection and quantification of the analyte as it elutes. |

| Flow Rate | Typically 1.0 mL/min for analytical separations | Controls the speed of the separation. |

| Column Temperature | Often ambient, but can be controlled to improve separation | Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. researchgate.net |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and UV-Visible spectroscopy are invaluable techniques for the structural elucidation and monitoring of reactions involving this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgresearchgate.net For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its structural features.

Detailed Research Findings:

The IR spectrum of this compound would be expected to show the following key absorptions:

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks for the tert-butyl and ethoxy groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. vulcanchem.com

C-O stretching (ether): A strong absorption band, typically in the 1000-1300 cm⁻¹ range, is indicative of the ethoxy group's C-O bond. vulcanchem.comlibretexts.org

By monitoring the appearance or disappearance of specific IR bands, the progress of a reaction can be followed. For example, in the synthesis of this compound via ethanolysis of a corresponding phenol, the disappearance of the broad O-H stretch of the phenol and the appearance of the C-O stretch of the ether would indicate reaction completion.

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound. rsc.orgrsc.org

Detailed Research Findings:

Substituted benzenes exhibit characteristic absorption bands in the UV region. nist.gov The spectrum of this compound would be expected to show absorptions related to the π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring. The ethoxy and tert-butyl groups, being electron-donating, can cause a slight shift in the absorption bands compared to unsubstituted benzene. nist.gov This technique can be used to monitor reactions that involve changes to the aromatic system or the introduction or removal of chromophores. rsc.org

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Region/Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3050-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch (tert-butyl, ethoxy) researchgate.net | |

| ~1600, ~1480 | Aromatic C=C Stretch vulcanchem.com | |

| ~1250-1000 | C-O Ether Stretch vulcanchem.comlibretexts.org | |

| UV-Visible | ~260-270 nm | Benzene Ring π → π* Transition nist.gov |

Computational Chemistry and Theoretical Modeling of 1-tert-butyl-3-ethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies were found that specifically detail the quantum chemical calculations for 1-tert-butyl-3-ethoxybenzene. Such studies would be invaluable for understanding its electronic properties and predicting its reactivity in chemical processes.

Ab Initio and Density Functional Theory (DFT) Studies on Ground and Excited States

There are no specific ab initio or DFT studies reported in the literature for this compound. Theoretical investigations on similar molecules, like other alkoxybenzenes, suggest that DFT could be a powerful tool to determine electron distribution, orbital energies, and the nature of electronic transitions. rsc.orgnih.gov However, without direct calculations, any discussion remains general.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational prediction of spectroscopic parameters (such as NMR and IR spectra) and detailed conformational analysis of this compound are not available in the current body of scientific literature. While experimental characterization by MS and NMR has been mentioned in the context of its synthesis, the underlying theoretical predictions that complement such experimental data are missing. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The exploration of the conformational space and dynamics of this compound through molecular modeling has not been a subject of published research.

Exploration of Conformational Spaces and Energy Minima

There is no available data from studies exploring the conformational spaces and identifying the energy minima of this compound. Such analysis would be crucial for understanding the molecule's flexibility and preferred three-dimensional structures.

Investigation of Intermolecular Interactions and Solvent Effects

Specific investigations into the intermolecular interactions of this compound and the influence of solvents on its structure and behavior are absent from the literature. While general principles of intermolecular forces in aromatic ethers can be inferred from studies on related systems, a targeted computational analysis for this specific compound has not been performed. acs.org

Future Directions in 1-tert-butyl-3-ethoxybenzene Research

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for 1-tert-butyl-3-ethoxybenzene, while effective, present opportunities for improvement in terms of sustainability and atom economy. One established route commences with tert-butylbenzene, proceeding through bromination, nitration, reduction (dehalogenation), diazotization, and finally ethanolysis, with a total yield of 45%. researchgate.net A second route, starting from 4-tert-butylbenzenamine, involves acylation, bromination, deacylation, diazotization, and ethanolysis, affording a higher total yield of 63%. researchgate.net

The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a central tenet of green chemistry. nih.govjocpr.comwikipedia.org Future research will likely focus on developing synthetic pathways that minimize waste and improve efficiency. This could involve the exploration of catalytic systems that circumvent the need for stoichiometric reagents used in classical methods like bromination and nitration. For instance, the development of direct C-H etherification or tert-butylation methods on a benzene ring would represent a significant advancement in atom economy.

The principles of green chemistry also encourage the use of eco-friendly reagents and solvents. alfa-chemistry.com Research into alternative catalysts, such as erbium(III) triflate, which has shown efficacy in the formation of tert-butyl ethers under solvent-free conditions, could pave the way for more sustainable production methods. researchgate.net The goal is to devise synthetic strategies that are not only high-yielding but also environmentally benign. alfa-chemistry.comrsc.org

Table 1: Comparison of Existing Synthetic Routes for this compound

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| tert-Butylbenzene | Bromination, Nitration, Reduction, Diazotization, Ethanolysis | 45 | researchgate.net |

| 4-tert-butylbenzenamine | Acylation, Bromination, Deacylation, Diazotization, Ethanolysis | 63 | researchgate.net |

Exploration of Novel Catalytic Transformations and Derivatizations

The structure of this compound, with its activated aromatic ring and ether linkage, presents a rich platform for exploring novel catalytic transformations and creating a diverse library of derivatives. Future research is expected to heavily leverage transition-metal catalysis to achieve selective functionalization of the C-H bonds on the aromatic ring. tcichemicals.com

Palladium- and rhodium-based catalysts, for example, have demonstrated remarkable efficacy in directing the arylation, alkenylation, and amination of aromatic compounds. nih.govmdpi.combeilstein-journals.org Applying these methodologies to this compound could lead to the synthesis of a wide array of novel compounds with potentially interesting biological or material properties. The bulky tert-butyl group can act as a steric director, influencing the regioselectivity of these transformations. nih.gov

Furthermore, cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for C-C bond formation. mdpi.comacs.org By first introducing a halo-substituent onto the aromatic ring of this compound, these coupling reactions can be employed to attach various organic fragments, leading to complex molecular architectures. The development of nickel-catalyzed cross-coupling reactions also offers a more economical alternative to palladium. cuny.edu

The ether linkage itself could be a target for transformation. While tert-butyl ethers are generally stable, methods for their cleavage under specific conditions are known and could be adapted for derivatization. organic-chemistry.org

Advanced Materials Science Applications and Functional Compound Design

The unique combination of a bulky, lipophilic tert-butyl group and a flexible ethoxy chain in this compound makes it and its derivatives attractive candidates for applications in materials science. The tert-butyl group is known to enhance the solubility of organic compounds and can influence molecular packing in the solid state, which are crucial properties for materials used in organic electronics. nih.govmdpi.com

A promising avenue of research is the design and synthesis of novel liquid crystals. researchgate.netjmchemsci.combeilstein-journals.orgmdpi.comarkat-usa.org The rigid aromatic core combined with flexible side chains is a classic design principle for liquid crystalline materials. By elaborating the structure of this compound, for instance by introducing other aromatic rings or functional groups, it may be possible to create new mesogens with desirable thermal and optical properties.